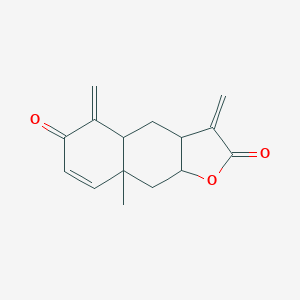
Encelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Encelin is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: vildagliptin and metformin hydrochloride. Vildagliptin is a dipeptidyl peptidase-4 inhibitor, while metformin hydrochloride is a biguanide. Together, they help control blood sugar levels in patients with type 2 diabetes by increasing insulin production and decreasing glucose production in the liver .
Synthetic Routes and Reaction Conditions:
Vildagliptin: The synthesis of vildagliptin involves the reaction of (S)-3-amino-1-butanol with 2-chloropyrimidine in the presence of a base to form the intermediate, which is then reacted with (S)-1-(3-hydroxyadamantan-1-yl)urea to produce vildagliptin.
Metformin Hydrochloride: Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with cyanoguanidine in the presence of a base, followed by hydrolysis to yield metformin hydrochloride.
Industrial Production Methods:
- The industrial production of this compound involves the combination of vildagliptin and metformin hydrochloride in specific ratios to form tablets. The process includes mixing, granulation, drying, and compression to produce the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly the metformin component, which can be oxidized to form various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Case Studies
A study conducted on the anti-leukemic activity of Encelin utilized the MTT assay to evaluate its efficacy against human leukemic cell lines. The results confirmed that this compound significantly inhibited cell proliferation, establishing its potential as a lead compound for developing anti-leukemia medications .
Antidiabetic Applications
This compound is also recognized for its role in managing type 2 diabetes mellitus (T2DM). It is often prescribed alongside lifestyle modifications such as diet and exercise to control blood glucose levels .
Clinical Insights
Clinical observations have indicated that patients using this compound report improved glycemic control when combined with dietary changes and physical activity. However, comprehensive clinical trials are necessary to establish standardized protocols for its use in diabetes management.
Summary of Findings
This compound's applications extend beyond traditional uses, showcasing its potential in both oncology and endocrinology. The following table summarizes key findings regarding its applications:
Mechanism of Action
Encelin exerts its effects through the following mechanisms:
Vildagliptin: Inhibits dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to lower blood glucose levels.
Metformin Hydrochloride: Decreases hepatic glucose production, increases insulin sensitivity, and enhances peripheral glucose uptake and utilization.
Comparison with Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Pioglitazone: A thiazolidinedione that increases insulin sensitivity but has a different mechanism of action compared to vildagliptin.
Uniqueness:
- Encelin’s uniqueness lies in its combination of vildagliptin and metformin hydrochloride, which provides a dual mechanism of action for better blood sugar control. This combination therapy is more effective in managing type 2 diabetes compared to monotherapy with either component alone .
Properties
CAS No. |
15569-50-3 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3 |
InChI Key |
LXMUZMFQJGRVFW-UHFFFAOYSA-N |
SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
melting_point |
195 - 196 °C |
Key on ui other cas no. |
15569-50-3 |
physical_description |
Solid |
Synonyms |
encelin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















